Camptotecine

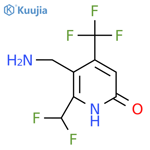

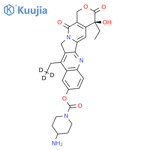

Camptothecins are a class of highly potent and selective topoisomerase I inhibitors, derived from the bark and leaves of the Camptotheca acuminata tree. These natural products have shown significant therapeutic potential in the treatment of various cancers due to their ability to induce DNA damage and cell cycle arrest. Structurally, camptothecins consist of a core 10-deacetyllignan moiety linked to an alkaloid group, which is responsible for their pharmacological activities.

Camptothecin derivatives, such as topotecan and irinotecan, have been extensively studied and are approved by regulatory agencies worldwide for the treatment of cancers including ovarian, small cell lung, and colorectal cancer. In addition to their antitumor effects, camptothecins also exhibit anti-inflammatory properties, making them promising candidates for further exploration in diverse therapeutic areas.

The mechanism of action of camptothecins involves the formation of a complex with topoisomerase I and DNA, leading to the generation of single-strand breaks in DNA. This process can ultimately result in cell death through apoptosis or necrosis, depending on the extent of DNA damage. Due to their potent cytotoxicity and selective nature, camptothecins represent an important class of anticancer agents with broad therapeutic applications.

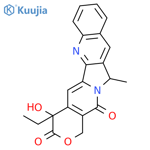

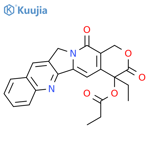

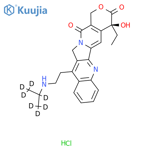

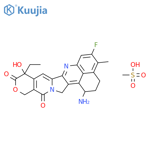

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

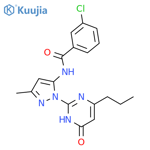

|

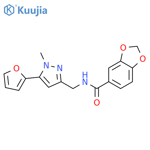

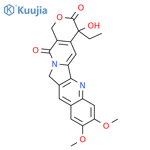

CL2A-SN-38 | 1279680-68-0 | C77H101Cl4N11O26 |

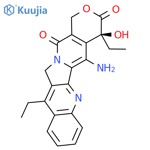

|

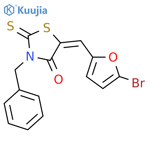

TH1338 | 1258494-60-8 | C22H21N3O4 |

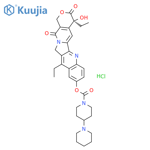

|

Irinotecan hydrochloride | 100286-90-6 | C33H39ClN4O6 |

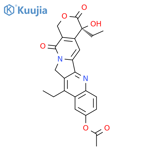

|

10-O-Acetyl SN-38 | 946821-59-6 | C24H22N2O6 |

|

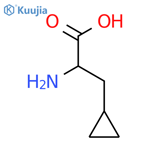

4-ethyl-4-hydroxy-12-methyl-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | 86688-39-3 | C21H18N2O4 |

|

Camptothecin-20(S)-O-propionate | 194414-69-2 | C23H20N2O5 |

|

Belotecan-d7 Hydrochloride | 1346598-22-8 | C25H28ClN3O4 |

|

Exatecan mesylate | 169869-90-3 | C25H26FN3O7S |

|

7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin-d3 | 1217625-98-3 | C28H30N4O6 |

|

1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione,4-ethyl-4-hydroxy-8,9-dimethoxy- | 104155-88-6 | C22H20N2O6 |

Letteratura correlata

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575

-

4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

Fornitori consigliati

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati